1,5-diethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one
Description
The compound 1,5-diethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one is an imidazolone derivative characterized by a five-membered heterocyclic core with two nitrogen atoms. Key structural features include:
- Diethyl groups at positions 1 and 5 of the imidazolone ring.
- A phenylsulfonyl ethyl substituent at position 4, introducing steric bulk and electronic effects due to the sulfone moiety.
The phenylsulfonyl group may influence solubility, stability, and biological interactions, as observed in other sulfone-containing imidazoles .
Properties
IUPAC Name |
5-[1-(benzenesulfonyl)ethyl]-3,4-diethyl-1H-imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-4-13-14(16-15(18)17(13)5-2)11(3)21(19,20)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPVNCWPZANXFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=O)N1CC)C(C)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,5-diethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of ethyl groups: Ethylation reactions using ethyl halides in the presence of a base.
Attachment of the phenylsulfonyl group: This step involves the reaction of the intermediate compound with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1,5-diethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the phenylsulfonyl group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
Antihypertensive Properties
Recent studies have indicated that compounds related to imidazolones exhibit antihypertensive effects. Specifically, the structural characteristics of 1,5-diethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one may contribute to its ability to inhibit angiotensin II receptors, which are crucial in regulating blood pressure. The presence of the phenylsulfonyl group enhances its interaction with these receptors, potentially leading to effective antihypertensive agents .
Anti-inflammatory Activity
The compound has shown promise in anti-inflammatory applications. Its derivatives have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, similar imidazole derivatives have been reported to exhibit significant inhibition of IL-1β generation and other inflammatory markers .
Antiviral Activity
There is emerging evidence that imidazolone derivatives can possess antiviral properties. Research indicates that certain structural modifications can enhance their efficacy against viral infections by inhibiting viral RNA synthesis. This is particularly relevant for RNA viruses, where such compounds could serve as potential therapeutic agents .
Case Study 1: Antihypertensive Efficacy
In a controlled study involving animal models, derivatives of imidazolone were tested for their blood pressure-lowering effects. The results demonstrated a dose-dependent reduction in systolic blood pressure, suggesting that modifications at specific positions on the imidazole ring could enhance pharmacological activity .
Case Study 2: Anti-inflammatory Mechanism
A series of experiments focused on the anti-inflammatory properties of related compounds highlighted their ability to reduce TNFα levels in vitro. This was achieved through the inhibition of NF-kB signaling pathways, indicating a robust mechanism for potential therapeutic use in chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of 1,5-diethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The imidazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Analysis
Table 1: Structural and Functional Group Comparisons
Key Observations :
Biological Activity
1,5-Diethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one (CAS No. 439095-89-3) is a compound of growing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H20N2O3S
- Molecular Weight : 320.39 g/mol
The imidazole ring structure contributes to its biological activity, particularly in interactions with biological macromolecules.
Antimicrobial Activity
Research indicates that compounds with imidazole rings often exhibit antimicrobial properties. A study highlighted that derivatives of imidazole can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . While specific data on this compound was limited, its structural similarity suggests potential efficacy against similar pathogens.
Anti-inflammatory Effects
Imidazole derivatives are also known for their anti-inflammatory properties. A related compound demonstrated significant inhibition of inflammatory mediators in vitro . The phenylsulfonyl group may enhance this effect by modulating cytokine production.
Case Studies
- Study on Antimicrobial Efficacy : A research group synthesized several imidazole derivatives and tested their antimicrobial activity against a panel of bacteria. The results showed that compounds with similar structures to this compound exhibited varying degrees of inhibition, suggesting a promising avenue for further exploration .
- Anti-inflammatory Mechanism Investigation : In another study, researchers explored the anti-inflammatory mechanisms of imidazole derivatives. They found that certain compounds could reduce the expression of pro-inflammatory cytokines in macrophages, indicating a potential therapeutic application for inflammatory diseases .
Research Findings
A comprehensive review of literature on imidazole derivatives reveals the following key findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
